4-Methylfurazan-3-carbaldehyde oxime 5-oxide

Description

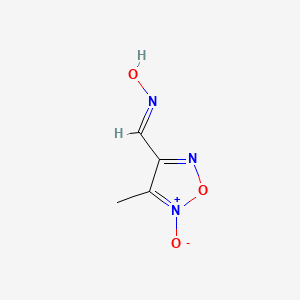

4-Methylfurazan-3-carbaldehyde oxime 5-oxide is a heterocyclic compound derived from the furazan (1,2,5-oxadiazole) ring system. Its structure features:

- A methyl group at position 4 of the furazan ring.

- A carbaldehyde oxime substituent at position 3.

- An N-oxide at position 5.

While specific data on its applications are sparse, its structural analogs (e.g., carboxylic acid derivatives) are used in coordination chemistry and pharmaceuticals .

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-3-4(2-5-8)6-10-7(3)9/h2,8H,1H3/b5-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKUUIUZMOAXHJ-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](ON=C1C=NO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=[N+](ON=C1/C=N/O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide typically involves the reaction of 4-methylfurazan-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the oxime derivative. The subsequent oxidation of the oxime group can be achieved using oxidizing agents like hydrogen peroxide or peracids under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the compound. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methylfurazan-3-carbaldehyde oxime 5-oxide undergoes various chemical reactions, including:

Oxidation: The oxime group can be further oxidized to form nitro or nitrate derivatives.

Reduction: The oxime group can be reduced to form amine derivatives.

Substitution: The furazan ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Oxidation Products: Nitrofurazan derivatives.

Reduction Products: Aminofurazan derivatives.

Substitution Products: Various substituted furazan derivatives depending on the reagents used.

Scientific Research Applications

The compound 4-Methylfurazan-3-carbaldehyde oxime 5-oxide is a specialized chemical with various applications primarily in the fields of organic chemistry, materials science, and potentially in energetic materials. This article provides a detailed overview of its applications, supported by scientific findings and case studies.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it a valuable building block for creating more complex molecules.

Energetic Materials

This compound has been explored for its potential use in energetic materials due to its nitrogen-rich structure. Compounds with similar characteristics are often investigated for their explosive properties and applications in propellants. Research indicates that modifications to the furazan core can enhance energy output while maintaining stability under specific conditions .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be employed as reagents for detecting metal ions or other analytes through colorimetric methods. The reactivity of the oxime group allows for the formation of stable complexes with various metal ions, facilitating their quantification .

Recent studies have suggested that compounds related to this compound exhibit biological activity, including antimicrobial properties. This opens avenues for further research into its potential therapeutic applications .

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of this compound as a precursor in synthesizing novel pharmaceutical agents targeting specific diseases. The synthesis involved a multi-step process where the compound was subjected to various functionalization reactions, leading to biologically active derivatives that showed promising results in preliminary biological assays .

Case Study 2: Energetic Material Development

Research conducted on nitrogen-rich compounds highlighted the role of this compound in formulating new classes of energetic materials. The study focused on optimizing the synthesis conditions to enhance the stability and performance of these materials under dynamic conditions, revealing insights into their potential applications in military and aerospace sectors .

Data Tables

Mechanism of Action

The mechanism of action of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural and Functional Analog: 4-Methyl-5-oxy-furazan-3-carboxylic Acid

Key Differences :

*Note: The molecular formula of this compound is inferred based on structural analysis, as explicit data are unavailable.

Functional Implications :

Toxicity Comparison: Phosgene Oxime

While structurally distinct (phosgene oxime lacks a furazan ring), its oxime group and N-oxide moiety warrant a toxicity comparison:

Key Insight : The furazan backbone in this compound likely reduces acute toxicity compared to phosgene oxime, which is a small, highly reactive molecule.

Biological Activity

4-Methylfurazan-3-carbaldehyde oxime 5-oxide (C4H5N3O3) is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring a furazan ring with an oxime and an oxide group, suggests potential biological activities that merit thorough investigation. This article aims to explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications in various scientific domains.

This compound has a molecular weight of 143.1 g/mol and is synthesized through the reaction of 4-methylfurazan-3-carbaldehyde with hydroxylamine hydrochloride, typically in the presence of a base like sodium carbonate. The subsequent oxidation of the oxime group can yield various derivatives, enhancing its chemical versatility.

| Property | Value |

|---|---|

| Molecular Formula | C4H5N3O3 |

| Molecular Weight | 143.1 g/mol |

| Functional Groups | Oxime, Oxide |

| Solubility | Soluble in water |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colorectal cancer). The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators, which leads to inhibited proliferation and increased cell death .

The biological activity of this compound is attributed to its ability to form stable complexes with metal ions, which may enhance its reactivity and interaction with biological targets. Additionally, its redox properties allow it to participate in various biochemical pathways, potentially leading to therapeutic effects in biological systems .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) value significantly lower than that of standard antibiotics, highlighting its potential for further development as an antimicrobial agent .

Case Study 2: Anticancer Mechanism Exploration

In another investigation focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells. The study concluded that the compound's ability to modulate apoptotic signaling pathways could be harnessed for cancer therapy .

Comparison with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| 4-Methylfurazan-3-carbaldehyde | Moderate | Limited |

| 4-Methylfurazan-3-carboxylic acid | No | Moderate |

Q & A

Q. What are the established synthetic routes for 4-Methylfurazan-3-carbaldehyde oxime 5-oxide, and what reaction conditions are critical for yield optimization?

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Oxidation and Cyclization : Use oxidizing agents like potassium permanganate or chromium trioxide to form the furazan ring, followed by oxime formation via hydroxylamine derivatives .

- Solvent and Temperature Control : Reactions often require anhydrous solvents (e.g., tetrahydrofuran or dimethylformamide) and inert atmospheres (nitrogen/argon) to prevent side reactions. Optimal temperatures range from 0°C to reflux, depending on the step .

- Catalysts : Acidic or basic catalysts (e.g., triethylamine or acetic anhydride) may accelerate specific steps, such as imine formation or cyclization .

Q. What analytical techniques are most effective for characterizing this compound?

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural elucidation, particularly for resolving crystallographic ambiguities in heterocyclic systems .

- NMR Spectroscopy : Compare experimental aromatic region shifts (e.g., δ 7.1–7.9 ppm for furan/oxazole protons) with reference data to confirm substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., C₆H₅N₃O₄ expected m/z ~183.02) and fragmentation pathways .

Q. How does the compound’s stability vary under different storage conditions?

- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation, as oxime and oxide groups are prone to radical-mediated decomposition .

- Moisture Sensitivity : Use desiccants (e.g., silica gel) in sealed containers; hydrolysis of the oxime group may occur in humid environments .

Advanced Research Questions

Q. How can mechanistic studies clarify the reactivity of the oxime-oxide moiety in nucleophilic substitutions?

- Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., proton transfer in oxime tautomerism) .

- Computational Modeling : Density Functional Theory (DFT) can map transition states for oxide-mediated redox reactions, predicting regioselectivity in substitutions .

Q. How to resolve contradictions in spectral data during structural validation?

Q. What strategies optimize reaction conditions for scaled-up synthesis?

- DoE (Design of Experiments) : Systematically vary solvent polarity, temperature, and stoichiometry to identify robust conditions. For example, ethanol/water mixtures may improve oxime yield vs. pure DMF .

- Catalyst Screening : Test transition-metal catalysts (e.g., CuI) for accelerating cyclization steps, minimizing byproducts .

Q. What safety protocols are recommended for handling this compound, given limited toxicity data?

- AEGL-Based Guidelines : Apply Acute Exposure Guideline Levels (AEGL-1: 0.17 mg/m³ for 10 min) from structurally related oximes (e.g., phosgene oxime) as a precaution. Use fume hoods and PPE .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Incineration is preferred for organic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.